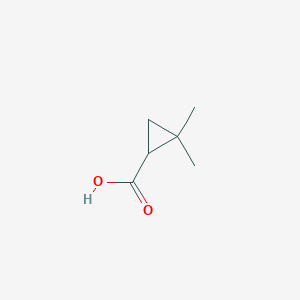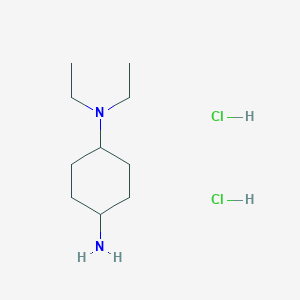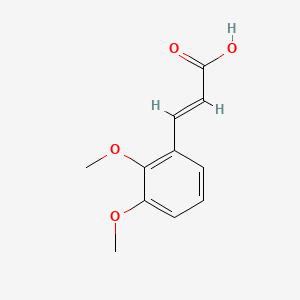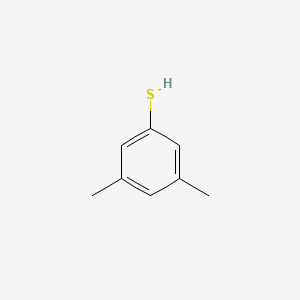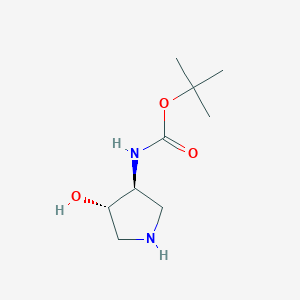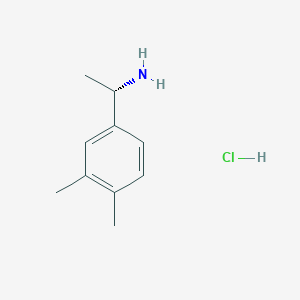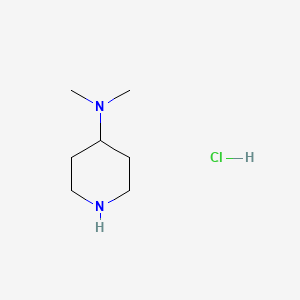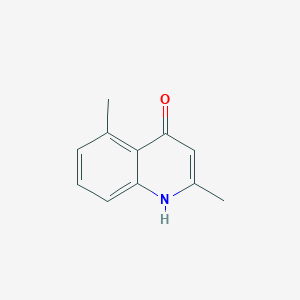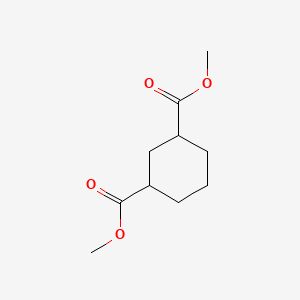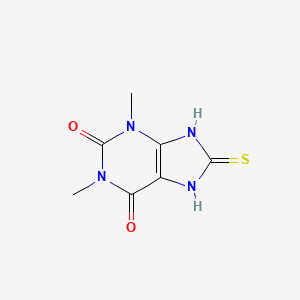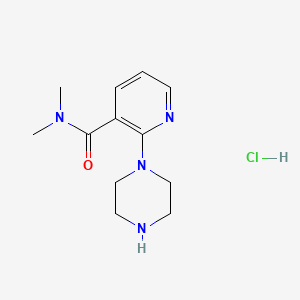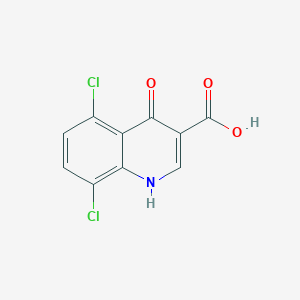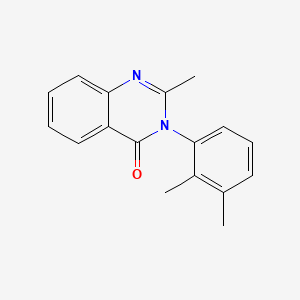
4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)-
Descripción general
Descripción
The compound you mentioned seems to be a derivative of quinazolinone, which is a class of organic compounds. Quinazolinones and their derivatives are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions of quinazolinones would depend on the functional groups present in the specific derivative. The hydrolysis of ester prodrugs has been studied in simulated gastric fluid (SGF) at pH 1.2 and simulated intestinal fluid (SIF) at pH 7.4 .Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinazolinone derivatives, including 2-methyl-3-(2,3-xylyl)-4(3H)-quinazolinone, have been investigated for their potential as corrosion inhibitors for mild steel in acidic environments. In a study by Errahmany et al. (2020), these compounds demonstrated high inhibition efficiencies, suggesting their effectiveness in protecting metallic surfaces against corrosion. This research highlights the chemical and thermodynamic properties that enable these derivatives to form protective layers on metal surfaces, a crucial aspect in industrial applications dealing with corrosion issues (Errahmany et al., 2020).
Broad Biological Activities
4(3H)-Quinazolinone and its derivatives have been noted for a wide range of biological activities, including antimicrobial, antifungal, and antiviral properties. Studies have shown these compounds to be effective against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. This broad spectrum of biological activity positions 4(3H)-quinazolinone derivatives as significant compounds in medicinal chemistry and pharmaceutical research (Osarodion Osarumwense et al., 2021).
Synthesis and Applications
The synthesis of 4(3H)-quinazolinone derivatives has been a topic of considerable interest due to their potential applications in various fields. Innovative synthetic routes have been developed to create valuable derivatives of 4(3H)-quinazolinone, which are explored for their potential uses in different scientific and industrial applications. These advances in synthesis methods open doors for the discovery of novel compounds with enhanced properties and diverse applications (He et al., 2014).
Anticancer and Antiviral Potential
Recent studies have also explored the anticancer and antiviral potential of 4(3H)-quinazolinone derivatives. These compounds have shown promise in inhibiting the proliferation and movement of viruses and exhibit potential activity against cancer cells. This area of research is particularly significant in the quest for novel therapeutic agents in the treatment of cancer and viral infections (Gao et al., 2007).
Anticonvulsant Properties
4(3H)-Quinazolinone derivatives have been identified as having notable anticonvulsant properties. Research has shown that certain derivatives can provide protection against seizures, which is crucial for developing new medications for epilepsy and related neurological disorders. These studies contribute to our understanding of how these compounds can be utilized in neuropharmacology (Wolfe et al., 1990).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,3-dimethylphenyl)-2-methylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-7-6-10-16(12(11)2)19-13(3)18-15-9-5-4-8-14(15)17(19)20/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKUUQKCXVSNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172674 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807193 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |
CAS RN |
1915-79-3 | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001915793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 2-methyl-3-(2,3-xylyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



